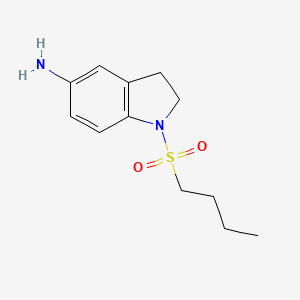

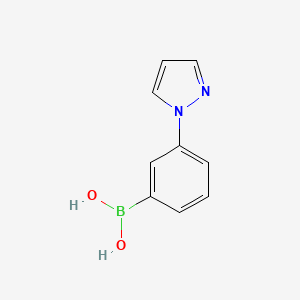

2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

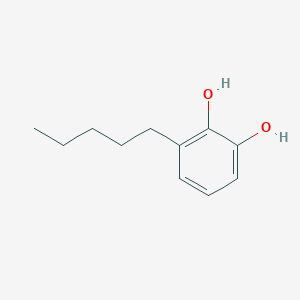

2-(4-Nitrophenyl)-1H-benzimidazole-4-carboxylic acid (4-NPB) is a synthetic organic compound used in scientific research. It is a member of the benzimidazole family of compounds, which are known for their ability to act as ligands in coordination chemistry. 4-NPB has been widely studied due to its potential applications in drug discovery, medical imaging, and biotechnology. It is also used as a building block in the synthesis of other compounds. This review paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-NPB.

科学的研究の応用

Synthesis and Anticancer Potential

2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid and its derivatives have been extensively studied for their potential in anticancer therapy. A novel method for the synthesis of these derivatives, which exhibit potent antileukemic activity, has been developed using microwave-assisted protocol. This method significantly reduces reaction time and improves yield, showing promise for rapid development of new anticancer drugs (Jagadeesha et al., 2023).

Antimycobacterial Applications

Research has demonstrated the effectiveness of certain benzimidazole derivatives in combating Mycobacterium tuberculosis. Specifically, eco-friendly synthesis routes have been explored, resulting in compounds that exhibit significant antimycobacterial activity (Warekar et al., 2016).

Potential in Treating Hypertension

Several studies have investigated the use of benzimidazole derivatives as antihypertensive agents. These studies focus on the synthesis and evaluation of compounds that can potentially inhibit angiotensin II receptors, a key target in managing hypertension (Sharma et al., 2010).

Analgesic and Antispasmodic Activities

Benzimidazole 5-carboxylic acid derivatives, including 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid, have shown promising analgesic and antispasmodic activities. These compounds have been found to be effective in certain pain relief tests, demonstrating their potential in pain management (Aydin et al., 2003).

Cholinesterase Inhibitor Synthesis

Benzimidazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These inhibitors play a crucial role in treating diseases such as Alzheimer's, making this area of research significant (Yoon et al., 2013).

Eco-Friendly Synthesis and Antimicrobial Evaluation

Research into the eco-friendly synthesis of benzimidazole derivatives has led to the discovery of compounds with potent antibacterial properties. These studies contribute to the development of new, sustainable methods for producing effective antimicrobial agents (Pham et al., 2022).

Antimicrobial and Anticancer Scaffold Development

Benzimidazole derivatives have been designed and synthesized as new scaffolds for antimicrobial and anticancer agents. This research has led to the identification of compounds with significant activity against various bacterial strains and cancer cells, showcasing the versatility of benzimidazole derivatives in medicinal chemistry (Sharma et al., 2010).

Antifungal and Antibacterial Activity

The synthesis of benzimidazole libraries has revealed compounds with notable antifungal and antibacterial activities. This research opens pathways for the development of new treatments for infections caused by resistant strains of bacteria and fungi (Hosamani et al., 2009).

作用機序

Mode of Action

It’s known that the nitro group in the compound can participate in various reactions, including reduction and nucleophilic substitution .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid . .

特性

IUPAC Name |

2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c18-14(19)10-2-1-3-11-12(10)16-13(15-11)8-4-6-9(7-5-8)17(20)21/h1-7H,(H,15,16)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOIUABBTFOUKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587718 |

Source

|

| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904817-17-0 |

Source

|

| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Methylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1367778.png)

![4-[(6-Methylpyrimidin-4-yl)amino]butanoic acid](/img/structure/B1367810.png)